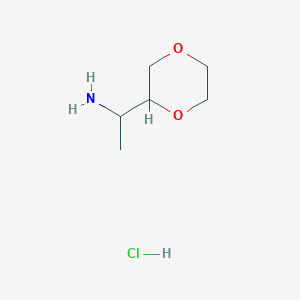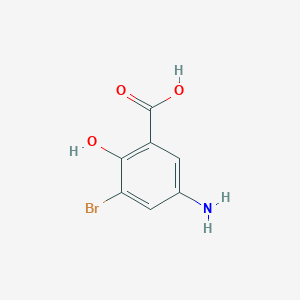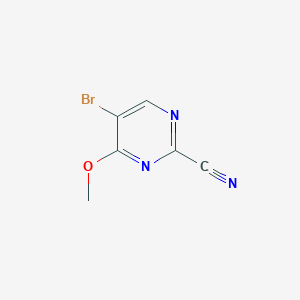
1-(1,4-Dioxan-2-yl)ethan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,4-Dioxan-2-yl)ethan-1-amine hydrochloride is a chemical compound that is used in scientific research. It is a crystalline powder that is soluble in water and has a molecular weight of 161.63 g/mol. This compound is also known as Dioxane-2-ethylamine hydrochloride and is used in various fields of research due to its unique properties.
Applications De Recherche Scientifique
Degradation Mechanisms and Environmental Remediation
1,4-Dioxane is recognized for its resistance to conventional water treatment methods due to its complete miscibility with water and recalcitrant nature. However, advancements in degradation mechanisms using advanced oxidation technologies (AOTs) have been observed. Studies have explored the UV/Hydrogen Peroxide Process for degrading 1,4-dioxane in aqueous solutions, revealing complete mineralization through the formation of intermediates such as aldehydes and organic acids, paving the way for more effective water purification methods (Stefan & Bolton, 1998). Additionally, the microbially driven Fenton reaction has been utilized for the degradation of 1,4-dioxane, demonstrating complete degradation without the need for external hydrogen peroxide or UV irradiation, suggesting a potential for in situ environmental remediation technologies (Sekar & DiChristina, 2014).
Protective and Activating Groups in Synthesis
The compound "2-(1,3-Dioxan-2-yl)ethylsulfonyl group" has been identified as a new versatile protecting and activating group for amines, facilitating easy sulfonation of primary and secondary amines. This advancement allows for the alkylating of activated amines under specific conditions, highlighting its stability under basic and reductive conditions and its potential applications in organic synthesis (Sakamoto et al., 2006).
Conformational Studies and Chemical Synthesis
Research into the conformation of amino-deoxypentitols and their hydrochlorides in solution provides insights into their structural behavior, which is crucial for understanding their reactivity and potential applications in chemical synthesis (Blanc-Muesser, Defaye, & Hopton, 1979). Such studies contribute to the foundational knowledge required for designing new compounds with desired properties and activities.
Advanced Material Synthesis
Copolyesters derived from glutamic acid hydrochloride and various diols, including 1,2-ethane diol, have been synthesized and characterized, with their microbial degradation explored using specific fungi and bacteria. These polymers' biodegradability and potential for drug carrier applications underscore the importance of 1,4-dioxane derivatives in developing new materials (Pramanick & Ray, 1987).
Propriétés
IUPAC Name |
1-(1,4-dioxan-2-yl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-5(7)6-4-8-2-3-9-6;/h5-6H,2-4,7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPHMLYZMSHQSEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1COCCO1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,4-Dioxan-2-yl)ethan-1-amine hydrochloride | |
CAS RN |
2287279-21-2 |
Source


|
| Record name | 1-(1,4-dioxan-2-yl)ethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2,5-Dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-acetic acid](/img/structure/B2965817.png)
![N-(2,4-difluorophenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2965818.png)


![(E)-1-(2-(allylthio)-1H-benzo[d]imidazol-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one](/img/structure/B2965821.png)



![1-(4-Fluorophenyl)-3-methyl-4-(4-phenylmethoxyphenyl)-6,7,8,9-tetrahydro-4H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2965829.png)
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2965830.png)
![2-[[3-(4-ethoxyphenyl)-6-(4-fluorophenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N,N-diethylacetamide](/img/structure/B2965831.png)
![N-(2-(5-acetylthiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2965835.png)